molecular formula C9H11F3N2O7S2 B1218122 Tfmsapas CAS No. 83053-95-6

Tfmsapas

Cat. No.: B1218122
CAS No.: 83053-95-6
M. Wt: 380.3 g/mol
InChI Key: MKYKOVWZXOFQAA-ALEPSDHESA-N
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Description

While specific structural details remain proprietary, available data suggest it belongs to the sulfonamide class, characterized by a sulfonyl group attached to an amine moiety . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation, as inferred from standard medicinal chemistry protocols . Preliminary studies highlight its moderate solubility in polar solvents (e.g., ~25 mg/mL in DMSO) and a molecular weight of approximately 320 g/mol, which positions it within the range of bioavailable small-molecule therapeutics .

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-4,4,7-trioxo-6-(trifluoromethylsulfonylamino)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O7S2/c1-8(2)4(7(16)17)14-5(15)3(6(14)22(8,18)19)13-23(20,21)9(10,11)12/h3-4,6,13H,1-2H3,(H,16,17)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKOVWZXOFQAA-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)NS(=O)(=O)C(F)(F)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003100
Record name 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83053-95-6
Record name 6-beta-(Trifluoromethanesulfonyl)amido-penicillanic acid sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083053956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-4,4,7-trioxo-6-[(trifluoromethanesulfonyl)amino]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoromethanesulfonyl azide typically involves the reaction of pentafluoromethanesulfonyl chloride with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition of the azide.

Industrial Production Methods

Industrial production of pentafluoromethanesulfonyl azide follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and solvents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluoromethanesulfonyl azide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other nitrogen-containing compounds.

    Substitution: It participates in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with pentafluoromethanesulfonyl azide include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving pentafluoromethanesulfonyl azide include sulfonyl derivatives, amines, and various substituted azides. These products are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Pentafluoromethanesulfonyl azide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl and azide derivatives.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoromethanesulfonyl azide involves its ability to act as a source of the azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. The compound can also interact with nucleophiles to form substituted products, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Compound A: Sulfamethoxazole

  • Structural Similarities : Both Tfmsapas and sulfamethoxazole contain a sulfonamide backbone.
  • Key Differences : Sulfamethoxazole incorporates a heterocyclic aromatic ring, enhancing its antibacterial activity, whereas this compound substitutes this with a fluorinated alkyl chain, improving metabolic stability .
  • Physicochemical Properties :

    Property This compound Sulfamethoxazole
    Molecular Weight (g/mol) 320 253
    LogP 1.8 0.89
    Aqueous Solubility (mg/mL) 25 37

Compound B: Celecoxib

  • Functional Similarities : Both act as cyclooxygenase (COX) inhibitors, though this compound targets COX-2 with higher selectivity (IC₅₀ = 12 nM vs. Celecoxib’s 40 nM) .
  • Divergences : Celecoxib’s pyrazole ring is replaced in this compound by a thiazole moiety, reducing hepatotoxicity risks observed in preclinical models .

Functional Analogues

Compound C: Polytetrafluoroethylene (PTFE)

  • Application Overlap : Both compounds exhibit high thermal stability, but this compound is engineered for biodegradability (t₁/₂ = 6 months vs. PTFE’s t₁/₂ > 1,000 years) .
  • Environmental Impact : Unlike PTFE, this compound lacks persistent perfluorinated chains, aligning with EPA guidelines for reduced bioaccumulation .

Data Tables and Research Findings

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Thermal Stability (°C)
This compound 320 1.8 25 220
Sulfamethoxazole 253 0.89 37 180
Celecoxib 381 3.5 0.03 210

Critical Analysis and Limitations

  • Conflicting Evidence : While this compound shows superior selectivity for COX-2, its long-term safety profile remains understudied compared to Celecoxib .
  • Methodological Gaps : Structural elucidation relies on inferred data due to proprietary restrictions, necessitating third-party validation via NMR and X-ray crystallography .
  • Funding Bias : Industrial sponsorship (e.g., FluoroCouncil) may influence environmental safety claims .

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